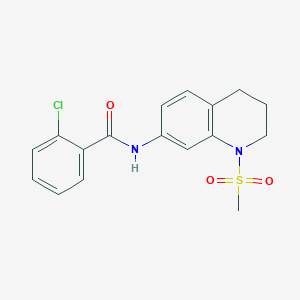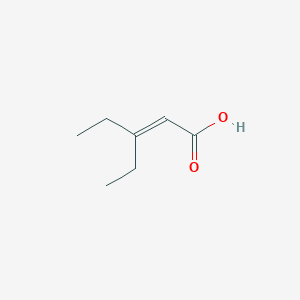
3-Ethylpent-2-enoic acid
描述
3-Ethylpent-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond located at the second carbon atom and an ethyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration and subsequent oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a suitable oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpent-2-en-1-ol, followed by oxidation. The use of catalysts such as palladium on carbon can facilitate the hydrogenation process, while oxidizing agents like chromium trioxide can be employed for the oxidation step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-ethylpent-2-en-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly at the alpha position relative to the carboxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms at this position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products:
Oxidation: Aldehydes, ketones
Reduction: 3-Ethylpent-2-en-1-ol
Substitution: Halogenated derivatives
科学研究应用
3-Ethylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism by which 3-ethylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and biochemical reactions.
相似化合物的比较
3-Methylpent-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-Propylpent-2-enoic acid: Similar structure but with a propyl group instead of an ethyl group.
3-Butylpent-2-enoic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 3-Ethylpent-2-enoic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications and research studies.
属性
IUPAC Name |
3-ethylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHHEMHSIKGIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile](/img/structure/B2944113.png)
![7-(4-methoxybenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2944116.png)
![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)
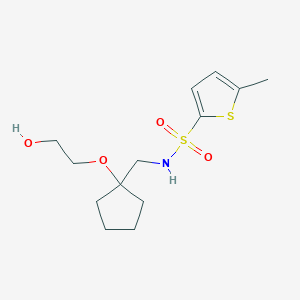
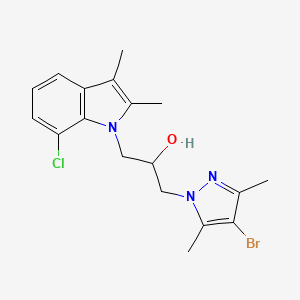
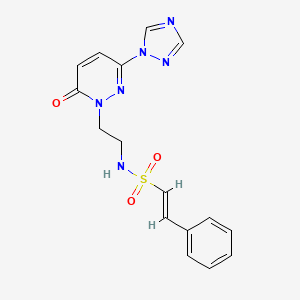
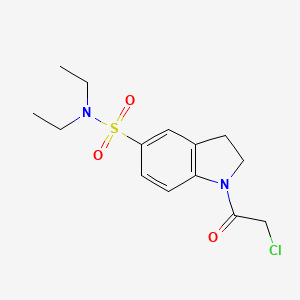
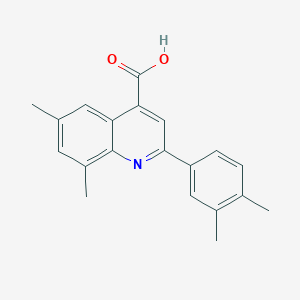
![5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2944128.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)
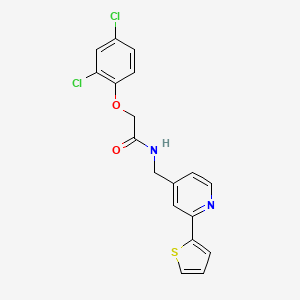
![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)
